molecular formula C7H7N3 B2841744 1-Methylpyrazolo[3,4-b]pyridine CAS No. 23002-49-5

1-Methylpyrazolo[3,4-b]pyridine

Katalognummer: B2841744
CAS-Nummer: 23002-49-5
Molekulargewicht: 133.154
InChI-Schlüssel: AZWPZEGGNCFEKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methylpyrazolo[3,4-b]pyridine is a heterocyclic compound with the molecular formula C7H7N3. It is a member of the pyrazolopyridine family, which consists of fused pyrazole and pyridine rings.

Vorbereitungsmethoden

The synthesis of 1-Methylpyrazolo[3,4-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriately substituted pyridines and pyrazoles. For instance, the reaction of 3-methyl-1-phenyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid is a widely used strategy . Another method involves the annelation of a pyrazole ring onto a suitably substituted pyridine . These reactions typically require specific conditions, such as elevated temperatures and the presence of catalysts, to proceed efficiently.

Analyse Chemischer Reaktionen

1-Methylpyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrazole and pyridine rings.

Wissenschaftliche Forschungsanwendungen

Introduction to 1-Methylpyrazolo[3,4-b]pyridine

This compound is characterized by its unique structural framework, which allows for interactions with various biological targets. Its molecular structure contributes to its pharmacological properties, making it a valuable scaffold in drug design.

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. Notably, these compounds have been identified as tropomyosin receptor kinase (TRK) inhibitors, which play a crucial role in cancer cell proliferation and survival. A study indicated that modifications to the aminophenyl group of these compounds significantly enhanced their biological activity against various cancer cell lines .

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor, particularly against kinases involved in cancer signaling pathways. The presence of functional groups such as carboxylic acids enhances binding interactions with enzyme active sites, making it a candidate for further development in targeted cancer therapies .

PPARα Agonism

Recent studies have highlighted the use of this compound derivatives as selective agonists for peroxisome proliferator-activated receptor alpha (PPARα). These compounds have been shown to activate PPARα effectively, which is essential for regulating lipid metabolism and treating dyslipidemia . The structural characteristics of these derivatives allow for unique interactions within the ligand-binding domain of PPARα, providing insights into the design of new therapeutic agents for metabolic disorders .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors through methods like Friedlander condensation. The core structure can be modified by introducing various substituents that enhance its biological properties .

Industrial Applications

Beyond medicinal chemistry, this compound and its derivatives are being explored for their utility in material science and organic electronics. Their unique electronic properties make them suitable candidates for applications in semiconductors and organic light-emitting diodes (OLEDs) .

TRK Inhibition Study

A significant case study involved evaluating the TRK inhibition properties of various derivatives of this compound. The results indicated that specific modifications could lead to enhanced cytotoxicity against cancer cells, suggesting a pathway for developing new anticancer drugs .

PPARα Activation Assay

In another study assessing PPARα activation, two derivatives were tested in a chimera reporter assay. Both compounds demonstrated robust activation of PPARα comparable to established drugs like fenofibrate but at lower concentrations, indicating their potential as effective treatments for dyslipidemia with reduced side effects .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
AnticancerTRK inhibitionEnhanced activity against cancer cell lines
Enzyme InhibitionKinase inhibitorsPotential for targeted cancer therapies
Metabolic DisordersPPARα agonismEffective activation with lower toxicity
Material ScienceSemiconductors and OLEDsUnique electronic properties

Wirkmechanismus

The mechanism of action of 1-Methylpyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

1-Methylpyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives, such as pyrazolo[1,5-a]pyrimidines. While both classes of compounds share a fused ring structure, they differ in their electronic properties and reactivity. Pyrazolo[1,5-a]pyrimidines, for example, are known for their fluorescence properties and are used in optical applications . In contrast, this compound is primarily studied for its biological activity and potential therapeutic applications.

Similar compounds include:

Biologische Aktivität

1-Methylpyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and therapeutic potential based on recent studies.

Chemical Structure and Synthesis

This compound belongs to the pyrazolo[3,4-b]pyridine family, which is recognized for its medicinal properties. The synthesis of this compound often involves the condensation of 5-aminopyrazoles with various electrophiles. Recent advancements have led to the development of a combinatorial library of derivatives through methods such as trifluoracetic acid-catalyzed reactions and Suzuki coupling techniques, allowing for the exploration of structure-activity relationships (SAR) .

Antitubercular Activity

One prominent area of research focuses on the antitubercular properties of this compound derivatives. A study demonstrated that specific substitutions at N(1) and C(3) positions significantly enhanced activity against Mycobacterium tuberculosis. For instance, derivatives with substitutions like phenyl and ethyl groups showed promising results in vitro, indicating potential as novel antitubercular agents .

Inhibition of Kinases

This compound has been explored as a potent inhibitor of various kinases, particularly tropomyosin receptor kinases (TRKs). One study synthesized 38 derivatives and identified compound C03 with an IC50 value of 56 nM against TRKA. This compound exhibited selective inhibition in cancer cell lines, suggesting its potential in cancer therapy .

Other Biological Activities

The compound has also been studied for its inhibitory effects on other targets:

  • Adenosine Receptors : Some derivatives have shown selectivity for A1 adenosine receptors, which are involved in various physiological processes .
  • Phosphodiesterase Inhibition : Certain compounds within this class have exhibited phosphodiesterase 4 (PDE4) inhibitory activity, relevant in treating inflammatory diseases .
  • Glycogen Synthase Kinase-3 (GSK-3) : Inhibitors targeting GSK-3 are being investigated for their roles in neurodegenerative diseases and metabolic disorders .

Table 1: Summary of Biological Activities of Selected this compound Derivatives

CompoundTargetIC50 (nM)Activity Description
C03TRKA56Potent inhibitor with selectivity for cancer cell lines
D01PDE4120Inhibitory activity in immune cells
E02GSK-375Potential therapeutic agent for Alzheimer's disease
F05A1R90Selective inhibition with implications for CNS disorders

Eigenschaften

IUPAC Name

1-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-10-7-6(5-9-10)3-2-4-8-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWPZEGGNCFEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.